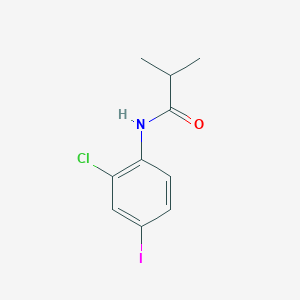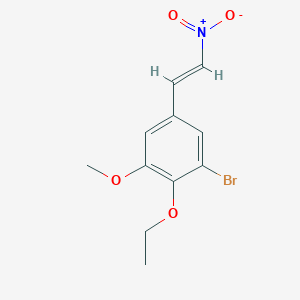
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene, also known as BEMNB, is a chemical compound that belongs to the class of nitrovinylbenzene derivatives. It has been extensively studied for its potential use in scientific research, particularly in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene involves the reaction of the nitrovinyl group with thiols to form a Michael adduct. This reaction is highly selective and occurs under mild conditions, making 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene a useful tool for detecting thiols in complex biological systems. The resulting adduct emits a fluorescent signal that can be detected using standard fluorescence microscopy techniques.
Biochemical and Physiological Effects:
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been shown to selectively react with thiols in biological systems, making it a useful tool for studying thiol-related processes. However, it is important to note that 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene may also react with other nucleophiles, such as amines and imidazoles, which could potentially lead to false-positive results. Additionally, the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in vivo may be limited by its potential toxicity and lack of specificity for certain thiols.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene as a fluorescent probe is its high selectivity for thiols. This allows for the detection of thiols in complex biological systems with minimal interference from other biomolecules. Additionally, 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene is relatively easy to synthesize and has a high quantum yield, making it a cost-effective and efficient tool for studying thiol-related processes.
However, there are also some limitations to using 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in lab experiments. One limitation is its potential toxicity, which could limit its use in vivo. Additionally, 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene may not be specific for certain thiols, which could lead to false-positive results. Finally, the synthesis of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene is a multistep process that requires careful optimization of reaction conditions, which could limit its scalability for large-scale experiments.
Future Directions
There are several future directions for the study of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene. One potential direction is the development of new derivatives that have improved selectivity and sensitivity for specific thiols. Another direction is the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in combination with other fluorescent probes to study complex biological systems. Finally, the use of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene in vivo could be further explored to determine its potential as a diagnostic tool for thiol-related diseases.
Synthesis Methods
The synthesis of 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene involves the reaction of 1,2-dibromoethane with 3-methoxy-4-ethoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 2-nitrovinylbenzene in the presence of a base to yield 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene. The overall synthesis is a multistep process that requires careful optimization of reaction conditions to achieve high yield and purity.
Scientific Research Applications
1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been studied for its potential use as a fluorescent probe for detecting thiols in biological systems. Thiols are important biomolecules that play a critical role in many physiological processes, including antioxidant defense and redox signaling. 1-bromo-2-ethoxy-3-methoxy-5-(2-nitrovinyl)benzene has been shown to selectively react with thiols and emit a fluorescent signal, making it a useful tool for studying thiol-related processes in vivo and in vitro.
properties
IUPAC Name |
1-bromo-2-ethoxy-3-methoxy-5-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO4/c1-3-17-11-9(12)6-8(4-5-13(14)15)7-10(11)16-2/h4-7H,3H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUZKWDKJAWKJT-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1Br)C=C[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1Br)/C=C/[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



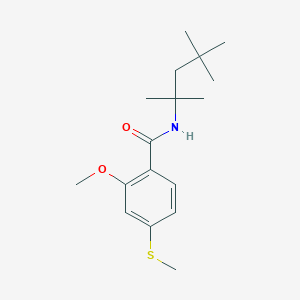
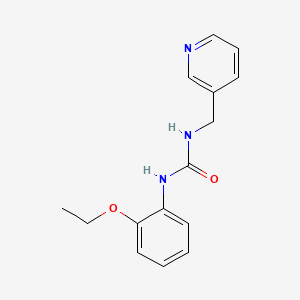
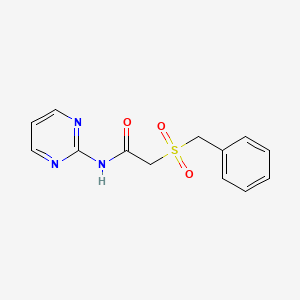
![N-[2-(4-fluorophenyl)ethyl]-2-(4-methylphenyl)acetamide](/img/structure/B5844448.png)
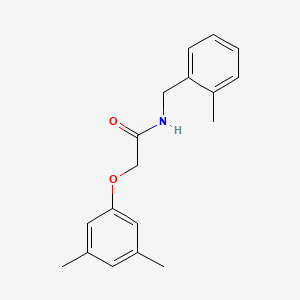
![N-[2-(difluoromethoxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5844462.png)
![7-(difluoromethyl)-N-(2,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5844470.png)

![methyl {4,8-dimethyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5844498.png)
![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)

